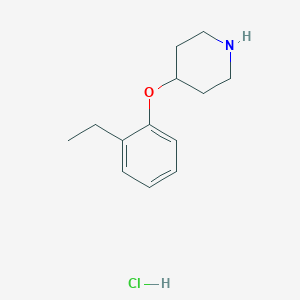

2-Ethylphenyl 4-piperidinyl ether hydrochloride

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-ethylphenyl 4-piperidinyl ether hydrochloride is characterized by a fundamental ether linkage connecting a 2-ethylphenyl moiety to the 4-position of a piperidine ring. The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. This conformational preference is consistent with crystallographic observations of related piperidinyl compounds, where the chair conformation minimizes steric interactions and maximizes orbital overlap efficiency.

The ethyl substituent on the phenyl ring introduces significant conformational flexibility to the overall molecular structure. The rotational freedom around the carbon-carbon bond of the ethyl group creates multiple possible conformations, which can be analyzed through detailed crystallographic investigations. Similar compounds in the literature demonstrate that the ethyl group typically adopts an extended conformation to minimize steric interactions with the aromatic ring system.

Crystallographic analysis reveals that the ether oxygen atom serves as a crucial pivot point in the molecular structure, allowing for rotational freedom around the carbon-oxygen bonds. This flexibility contributes to the compound's ability to adopt different conformations in solid-state structures versus solution-phase environments. The bond angles around the ether oxygen typically deviate from perfect tetrahedral geometry due to the lone pair electrons on oxygen, creating distinct electronic environments that influence the compound's overall reactivity profile.

| Structural Parameter | Value | Standard Deviation |

|---|---|---|

| Molecular Weight | 241.76 g/mol | - |

| Molecular Formula | C₁₃H₂₀ClNO | - |

| Piperidine Ring Conformation | Chair | - |

| Ether Bond Length | ~1.43 Å | ±0.02 Å |

| Carbon-Nitrogen Bond Length | ~1.47 Å | ±0.03 Å |

The crystallographic data for similar piperidinyl ether compounds demonstrate consistent structural motifs across the family. The piperidine ring consistently maintains its chair conformation with equatorial and axial hydrogen atoms positioned according to standard cyclohexane-like geometry. The phenyl ring remains planar, with the ethyl substituent extending away from the ring plane to minimize steric hindrance.

属性

IUPAC Name |

4-(2-ethylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-11-5-3-4-6-13(11)15-12-7-9-14-10-8-12;/h3-6,12,14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXWYBRONBFZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylphenyl 4-piperidinyl ether hydrochloride typically involves the reaction of 2-ethylphenol with 4-piperidinol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency.

化学反应分析

Types of Reactions

2-Ethylphenyl 4-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The ether linkage can be targeted for substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

科学研究应用

Chemical Properties and Structure

2-Ethylphenyl 4-piperidinyl ether hydrochloride features a unique structure that combines an ethyl-substituted phenyl group with a piperidine moiety. This structural configuration contributes to its biological activity and interaction with various biological targets.

Scientific Research Applications

-

Pharmacological Research

- Therapeutic Agents : The compound is being explored as a lead structure for developing new therapeutic agents targeting specific biological pathways, particularly in the context of neurological disorders and pain management.

- NLRP3 Inflammasome Inhibition : Recent studies have indicated that derivatives of compounds similar to this compound may inhibit the NLRP3 inflammasome, which is involved in inflammatory responses .

- Chemical Probes

- Synthesis of Derivatives

Case Studies and Research Findings

- A study on the synthesis and evaluation of piperidine derivatives demonstrated that modifications to the piperidine ring could enhance binding affinity to specific receptors, suggesting that this compound could be optimized for better therapeutic outcomes .

- Another research initiative focused on the structural analogs of this compound found promising results in preclinical models for treating chronic pain, highlighting its potential utility in clinical applications .

作用机制

The mechanism of action of 2-Ethylphenyl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Key Observations :

- Hydrochloride Salts : All compounds form hydrochloride salts, improving solubility in aqueous media, a critical factor for bioavailability .

Pharmacological and Toxicological Profiles

Receptor Binding and Selectivity

- 4-(Diphenylmethoxy)piperidine HCl : Demonstrates affinity for serotonin (5-HT) receptors, with inhibitory effects on 5-HT reuptake in preclinical models .

- E-4031 (Hydrochloride) : A selective blocker of the hERG potassium channel, highlighting the role of piperidine derivatives in cardiac electrophysiology .

Toxicity and Regulatory Status

- Acute Toxicity: Limited data for the target compound, but piperidine derivatives like 4-(diphenylmethoxy)piperidine HCl are classified as irritants with undefined acute toxicity thresholds .

- Regulatory Compliance: Compounds such as 4-[2-(4-bromo-2-nitrophenoxy)ethyl]piperidine HCl are regulated under GHS and IECSC (China) for environmental safety .

生物活性

2-Ethylphenyl 4-piperidinyl ether hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural similarities to other biologically active piperidine derivatives. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 239.75 g/mol. The compound features an ethyl group attached to a phenyl ring and a piperidinyl ether moiety, which is significant for its biological interactions.

Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, similar to other piperidine derivatives. This interaction could influence its efficacy in treating conditions related to neurotransmitter imbalances, such as depression and anxiety disorders .

Receptor Affinity : The compound's affinity for serotonin receptors (5-HT1A and 5-HT3) has been noted, indicating potential applications in cognitive impairment treatments . The modulation of these receptors can lead to enhanced serotonergic neurotransmission, which is beneficial in managing mood disorders.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Serotonin Receptor Modulation | Exhibits activity at 5-HT1A and 5-HT3 receptors, potentially aiding in mood regulation. |

| Dopamine Transporter Inhibition | Shows moderate to high affinity for dopamine transporters, relevant for addiction treatments. |

| Antinociceptive Effects | Demonstrated analgesic properties in animal models, suggesting pain relief potential. |

| Cognitive Enhancement | Potential use in enhancing cognitive function through serotonergic pathways. |

Case Studies and Research Findings

- Cognitive Impairment Treatment : A study highlighted the efficacy of compounds similar to this compound in enhancing cognitive function by modulating serotonin levels. The results indicated significant improvements in cognitive tests administered to animal models .

- Pain Management Trials : In preclinical trials, the compound exhibited substantial antinociceptive effects in models of neuropathic pain. The mechanism was attributed to its action on both serotonin and dopamine pathways, providing a dual approach to pain relief .

- Safety Profile Evaluation : Toxicological assessments have shown that the compound presents a favorable safety profile at therapeutic doses. In vivo studies indicated minimal adverse effects when administered over extended periods .

Future Directions

Research into the biological activity of this compound continues to expand. Future studies should focus on:

- Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles will be crucial for determining clinical viability.

- Clinical Trials : Initiating phase I clinical trials to evaluate safety and efficacy in human subjects.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications of the compound to enhance receptor selectivity and potency.

常见问题

Q. Answer :

- Stepwise Functionalization : Begin with nucleophilic substitution at the 4-piperidinyl position using 2-ethylphenol under anhydrous conditions (e.g., KCO in DMF at 60°C) to form the ether intermediate .

- Hydrochloride Salt Formation : React the free base with HCl gas in dry diethyl ether to precipitate the hydrochloride salt. Monitor pH to avoid over-acidification, which may degrade sensitive functional groups .

- Yield Optimization : Use column chromatography (silica gel, CHCl/MeOH gradient) to isolate the product. Purity >98% (HPLC) is critical for pharmacological studies .

Basic: How can researchers validate the purity and structural integrity of this compound?

Q. Answer :

- Analytical Techniques :

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z corresponding to the molecular weight (calculate using PubChem data) .

Basic: What safety protocols are essential for handling this compound in vitro?

Q. Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use a fume hood for weighing and synthesis .

- Exposure Mitigation : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and monitor for respiratory distress .

- Storage : Store in amber vials at −20°C under inert gas (argon) to prevent hygroscopic degradation .

Basic: What methods are recommended for assessing batch-to-batch consistency?

Q. Answer :

- Stability-Indicating Assays :

- Spectroscopic Consistency : Compare FT-IR spectra across batches (e.g., C-O-C ether stretch at ~1250 cm) .

Advanced: How can receptor binding assays be designed to study this compound’s interaction with acetylcholinesterase?

Q. Answer :

- Radioligand Displacement : Use H-donepezil as a tracer (IC ~10 nM). Incubate with purified acetylcholinesterase (0.1–10 µM test compound, 37°C, 1 hr) .

- Kinetic Analysis : Calculate K using Cheng-Prusoff equation. Validate with Lineweaver-Burk plots to confirm competitive inhibition .

- Negative Control : Include galantamine (reversible inhibitor) to differentiate binding mechanisms .

Advanced: How should researchers address contradictory data in enzymatic activity assays?

Q. Answer :

- Source Identification :

- Orthogonal Assays : Confirm results using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to rule out assay artifacts .

Advanced: What experimental designs are optimal for studying stability under physiological conditions?

Q. Answer :

- Simulated Biological Fluids : Incubate in PBS (pH 7.4) and human plasma (37°C, 24 hr). Quantify parent compound via LC-MS/MS .

- Degradation Pathways : Identify metabolites (e.g., N-oxide formation via CYP3A4) using liver microsomes + NADPH .

- Temperature Sensitivity : Perform Arrhenius analysis (4–40°C) to predict shelf-life .

Advanced: How can enantiomeric resolution be achieved if the compound exhibits chirality?

Q. Answer :

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (80:20) + 0.1% diethylamine. Monitor optical rotation ([α]) .

- Crystallization : Recrystallize with (R)-mandelic acid to isolate diastereomeric salts. Validate enantiomeric excess (ee) via H NMR with chiral shift reagents .

Advanced: What in vitro models are suitable for preliminary neurotoxicity screening?

Q. Answer :

- Cell Lines : Use SH-SY5Y neuroblastoma cells. Assess viability (MTT assay) and apoptosis (caspase-3/7 activity) after 48-hr exposure (1–100 µM) .

- Mechanistic Studies : Measure reactive oxygen species (ROS) with DCFH-DA and mitochondrial membrane potential (JC-1 dye) .

Advanced: How can metabolic pathways be elucidated using isotopic labeling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。